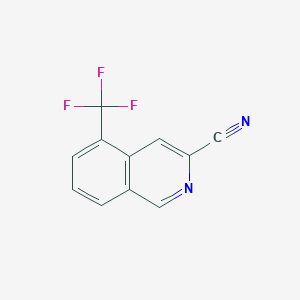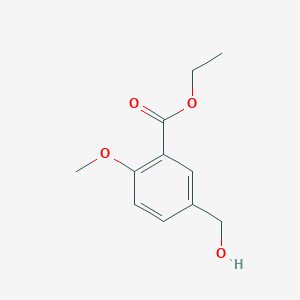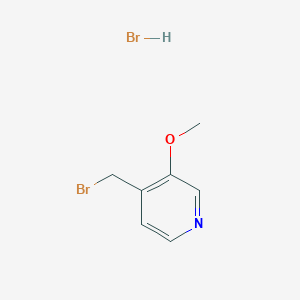
4-(Bromomethyl)-3-methoxypyridine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-3-methoxypyridine hydrobromide is an organic compound with the molecular formula C7H8Br2NO. It is a substituted pyridine derivative, characterized by the presence of a bromomethyl group at the 4-position and a methoxy group at the 3-position of the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-methoxypyridine hydrobromide typically involves the bromination of 3-methoxypyridine. One common method is the reaction of 3-methoxypyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
3-Methoxypyridine+NBSAIBN, reflux4-(Bromomethyl)-3-methoxypyridine
The resulting 4-(Bromomethyl)-3-methoxypyridine is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
4-(Bromomethyl)-3-methoxypyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
科学研究应用
4-(Bromomethyl)-3-methoxypyridine hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Bromomethyl)-3-methoxypyridine hydrobromide involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The methoxy group can also participate in electron-donating interactions, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
4-(Bromomethyl)pyridine hydrobromide: Lacks the methoxy group, making it less electron-rich and slightly less reactive.
3-Methoxypyridine: Lacks the bromomethyl group, making it less electrophilic and more stable.
4-(Chloromethyl)-3-methoxypyridine hydrobromide: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
Uniqueness
4-(Bromomethyl)-3-methoxypyridine hydrobromide is unique due to the combination of the bromomethyl and methoxy groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and research.
属性
分子式 |
C7H9Br2NO |
|---|---|
分子量 |
282.96 g/mol |
IUPAC 名称 |
4-(bromomethyl)-3-methoxypyridine;hydrobromide |
InChI |
InChI=1S/C7H8BrNO.BrH/c1-10-7-5-9-3-2-6(7)4-8;/h2-3,5H,4H2,1H3;1H |
InChI 键 |
MHAHQGQCEWNFDQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CN=C1)CBr.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


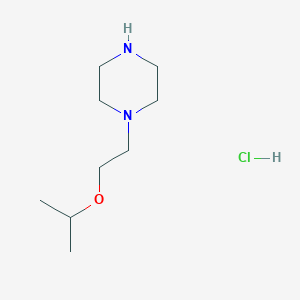

![3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13654569.png)
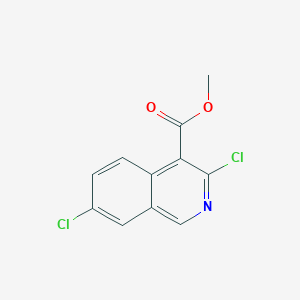
![sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate](/img/structure/B13654578.png)
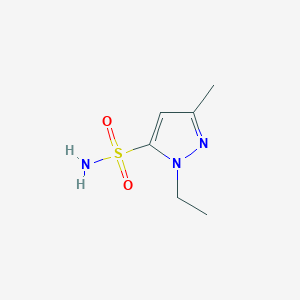
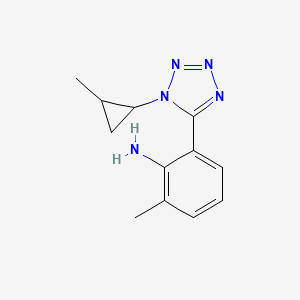
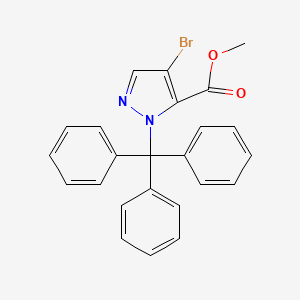
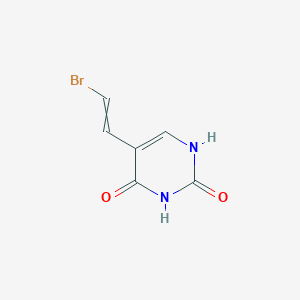
![tert-Butyl 7-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13654621.png)
![Spiro[fluorene-9,9'-xanthen]-2-ylboronic acid](/img/structure/B13654622.png)
![4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13654623.png)
